molecular formula C5H11N3O B13286622 N'-hydroxypyrrolidine-2-carboximidamide

N'-hydroxypyrrolidine-2-carboximidamide

Cat. No.: B13286622
M. Wt: 129.16 g/mol
InChI Key: SABJGCGIWLJJOL-UHFFFAOYSA-N
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Description

N’-hydroxypyrrolidine-2-carboximidamide is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol This compound is known for its unique structure, which includes a hydroxyl group attached to a pyrrolidine ring and an amidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxypyrrolidine-2-carboximidamide typically involves the reaction of pyrrolidine with hydroxylamine and a suitable amidine precursor. One common method includes the O-alkylation reaction, where an alkyl group is introduced into the molecule through a substitution reaction . The reaction conditions often involve the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, under controlled temperature conditions.

Industrial Production Methods

Industrial production of N’-hydroxypyrrolidine-2-carboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxypyrrolidine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxypyridine-2-carboximidamide
  • N’-hydroxypyridine-3-carboximidamide
  • N’-hydroxypyridine-4-carboximidamide

Uniqueness

N’-hydroxypyrrolidine-2-carboximidamide is unique due to its pyrrolidine ring structure, which imparts distinct chemical properties compared to its pyridine-based counterparts. This structural difference can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

N'-hydroxypyrrolidine-2-carboximidamide

InChI

InChI=1S/C5H11N3O/c6-5(8-9)4-2-1-3-7-4/h4,7,9H,1-3H2,(H2,6,8)

InChI Key

SABJGCGIWLJJOL-UHFFFAOYSA-N

Isomeric SMILES

C1CC(NC1)/C(=N/O)/N

Canonical SMILES

C1CC(NC1)C(=NO)N

Origin of Product

United States

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